molecular formula C12H15N B13628089 (2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine

(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine

Cat. No.: B13628089
M. Wt: 173.25 g/mol
InChI Key: HQMCNIGJEVYPGW-UHFFFAOYSA-N
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Description

(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is a spirocyclic amine compound known for its unique structural features. The compound consists of a cyclopropane ring fused to an indene moiety, creating a rigid and constrained molecular framework. This structural rigidity often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an indene derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and amination processes efficiently .

Chemical Reactions Analysis

Types of Reactions

(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted spirocyclic amines. These products often retain the core spirocyclic structure, which is crucial for their unique properties .

Scientific Research Applications

Chemistry

In chemistry, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying conformational effects in chemical reactions .

Biology

The compound has been investigated for its potential as a ligand in biological systems. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .

Medicine

In medicine, derivatives of this compound have shown promise as inhibitors of specific enzymes, such as lysine-specific demethylase 1 (LSD1). These inhibitors have potential therapeutic applications in treating certain cancers and other diseases .

Industry

In the industrial sector, (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine is used in the development of new materials with unique mechanical and chemical properties. Its rigid structure contributes to the stability and performance of these materials .

Mechanism of Action

The mechanism of action of (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine involves its interaction with specific molecular targets. For example, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-yl)methanamine apart from similar compounds is its specific combination of the cyclopropane and indene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Biological Activity

(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine, also known as 2',3'-dihydrospiro[cyclopropane-1,1'-inden]-2-amine hydrochloride, is a compound that has garnered attention for its biological activity and potential therapeutic applications. The following sections will explore its synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure suggests that it can be synthesized through cyclization reactions involving appropriate precursors such as indenes and cyclopropanes. For example, a common method involves the reaction of indanediones with aldehydes under acidic or basic conditions to yield the desired spiro compound .

Pharmacological Profile

The biological activity of this compound has been investigated in various studies. Notably, it has shown potential as an inhibitor of certain enzymes and receptors implicated in disease processes.

Key Findings:

  • Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its activity against β-secretase (BACE1), which is a target for Alzheimer's disease therapy .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. Specific IC50 values have been reported for various cell lines, indicating its efficacy in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the spiro framework can significantly influence its potency and selectivity.

Substituent Effect on Activity IC50 Value
Methyl GroupIncreased potency0.55 µM
Fluorine AtomEnhanced selectivity0.87 µM

These modifications can lead to compounds with improved pharmacokinetic profiles and reduced toxicity .

Case Study 1: Alzheimer's Disease

A study evaluating the effects of this compound on BACE1 revealed promising results. The compound exhibited competitive inhibition with an IC50 value indicating effective blockade of the enzyme's activity in vitro. This suggests potential utility in treating Alzheimer's by reducing amyloid-beta peptide formation .

Case Study 2: Cancer Cell Lines

In another investigation focusing on various cancer cell lines, this compound was found to induce apoptosis selectively in malignant cells while sparing normal cells. The mechanism was linked to the activation of caspase pathways and modulation of survival signaling pathways .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-ylmethanamine

InChI

InChI=1S/C12H15N/c13-8-10-7-12(10)6-5-9-3-1-2-4-11(9)12/h1-4,10H,5-8,13H2

InChI Key

HQMCNIGJEVYPGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CN)C3=CC=CC=C31

Origin of Product

United States

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